6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
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Overview
Description
6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones, which are derivatives of coumarin. This compound features a chloro group at the 6th position, a hydroxy group at the 7th position, and a piperazine ring substituted with a methoxyphenyl group at the 4th position. Due to its unique structural attributes, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one typically involves multiple steps, starting with the formation of the chromen-2-one core. One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone is reacted with a phenolic compound in the presence of a base to form the coumarin derivative. Subsequent chlorination and hydroxylation steps are then employed to introduce the chloro and hydroxy groups at the appropriate positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different substituents on the chromen-2-one core.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules
Biology: The compound has shown potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It has been studied for its effects on various biological targets, such as enzymes and receptors.
Medicine: Due to its biological activities, this compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of conditions such as cancer, diabetes, and infectious diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to interact with biological targets makes it valuable in the design of new drugs and pesticides.
Mechanism of Action
The mechanism by which 6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory responses or act as an antioxidant by scavenging free radicals.
Comparison with Similar Compounds
Coumarin: The parent compound of coumarin derivatives, known for its anticoagulant properties.
Chloroquine: A well-known antimalarial drug with a similar chloro group.
Piperazine derivatives: Compounds containing piperazine rings used in various pharmaceutical applications.
Uniqueness: 6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one stands out due to its unique combination of functional groups and structural features. This allows for a wide range of chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
6-chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c1-27-16-4-2-15(3-5-16)24-8-6-23(7-9-24)13-14-10-21(26)28-20-12-19(25)18(22)11-17(14)20/h2-5,10-12,25H,6-9,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBZYEZDWUYPCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=CC(=C(C=C34)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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